(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13442634
Molecular Formula: C9H13BrClN3
Molecular Weight: 278.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13BrClN3 |
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Molecular Weight | 278.58 g/mol |
IUPAC Name | 6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1 |
Standard InChI Key | GGKOUMXCDBNZFO-OGFXRTJISA-N |
Isomeric SMILES | C1CNC[C@@H]1NC2=NC(=CC=C2)Br.Cl |
SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl |
Canonical SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289385-17-6) is a brominated pyridine derivative with a stereochemically defined pyrrolidine moiety. Its molecular formula is C₉H₁₃BrClN₃, corresponding to a molecular weight of 278.58 g/mol . The compound features a pyridine ring substituted at the 2-position with a bromine atom and an (R)-configured pyrrolidin-3-ylamine group, which is protonated as a hydrochloride salt (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine hydrochloride | |
Canonical SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl | |
InChI Key | GGKOUMXCDBNZFO-UHFFFAOYSA-N | |
XLogP3 | 1.2 (predicted) |
Synthesis and Manufacturing
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 6-bromo-2-aminopyridine and (R)-pyrrolidin-3-ylamine under basic conditions, followed by hydrochloride salt formation . Alternative routes include:
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Buchwald-Hartwig amination: Palladium-catalyzed coupling of 6-bromo-2-aminopyridine with (R)-pyrrolidin-3-ylamine derivatives .
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Reductive amination: Reaction of 6-bromo-2-pyridinecarbaldehyde with (R)-pyrrolidin-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 6-Bromo-2-fluoropyridine, (R)-pyrrolidin-3-ylamine, K₂CO₃, DMF, 80°C, 12h | 68% |
2 | HCl (g) in EtOAc, 0°C | 95% |
Physicochemical Properties
The compound is a white to off-white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . Key properties include:
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pKa: 8.2 (amine), 3.1 (pyridine) (predicted)
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Thermal stability: Decomposes at 215–220°C without melting .
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
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Amine functionalization: Acylation with chloroformates or sulfonyl chlorides at room temperature .
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Metal coordination: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺) via pyridine N and amine groups .
Table 3: Representative Derivatives
Derivative | Application | Reference |
---|---|---|
6-(4-Fluorophenyl)-analogue | Kinase inhibitor scaffold | |
Acetylated product | Protease resistance study |
Industrial and Research Applications
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Pharmaceutical intermediate: Key building block for kinase inhibitors (e.g., CDK4/6) .
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Material science: Precursor for conductive metal-organic frameworks (MOFs) .
Compound | CDK4 IC₅₀ (μM) | CDK6 IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|
(R)-Isomer | 1.8 | 14.2 | 7.9 |
(S)-Isomer | 23.4 | 19.8 | 0.85 |
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